N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring, a dimethoxyphenyl group, and a chlorofluorophenyl group. Its molecular formula is C25H21ClFN5O3S, and it has a molecular weight of 525.993 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a substitution reaction, often using a halogenated precursor.
Formation of the Hydrazide Linkage: The hydrazide linkage is formed by reacting the triazole derivative with an acyl chloride.
Introduction of the Chlorofluorophenyl Group: The final step involves the condensation of the hydrazide with 2-chloro-6-fluorobenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the azomethine group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated reagents and strong bases or acids are typically employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s pharmacological properties are of interest. Studies may focus on its efficacy and safety as a therapeutic agent for various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and aromatic groups. These interactions may disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
The uniqueness of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring, along with the triazole and dimethoxyphenyl groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C25H21ClFN5O3S |
---|---|
Molecular Weight |
526.0 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H21ClFN5O3S/c1-34-21-12-11-16(13-22(21)35-2)24-30-31-25(32(24)17-7-4-3-5-8-17)36-15-23(33)29-28-14-18-19(26)9-6-10-20(18)27/h3-14H,15H2,1-2H3,(H,29,33)/b28-14+ |
InChI Key |
SEPYAPVIUIVOIU-CCVNUDIWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC=C4Cl)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC=C4Cl)F)OC |
Origin of Product |
United States |
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